molecular formula C11H18N2O3S2 B5065844 5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide

5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide

Cat. No.: B5065844
M. Wt: 290.4 g/mol
InChI Key: ZVCHPIZMQFAVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide is a compound that features a thiophene ring substituted with a methyl group and a sulfonamide group linked to a morpholine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole have similar functional groups.

    Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine are structurally related.

Uniqueness

5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and morpholine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-10-2-3-11(17-10)18(14,15)12-4-5-13-6-8-16-9-7-13/h2-3,12H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCHPIZMQFAVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.